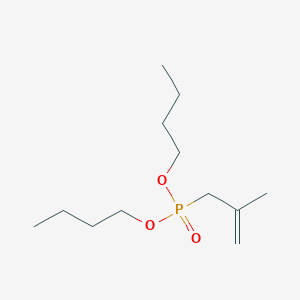![molecular formula C16H16O4 B14661944 2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 49548-35-8](/img/structure/B14661944.png)
2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C16H16O4. It is characterized by the presence of two oxirane (epoxide) rings attached to a naphthalene core via oxymethylene linkages. This compound is known for its unique chemical structure, which imparts specific reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of naphthalene derivatives with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane rings. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of epoxy resins and coatings due to its reactive oxirane rings.
作用機序
The mechanism of action of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The naphthalene core provides stability and rigidity to the molecule, making it suitable for applications requiring robust materials .
類似化合物との比較
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Similar in structure but with a butane linkage instead of a naphthalene core.
Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-: Contains a phenylene linkage instead of a naphthalene core.
Uniqueness
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts specific electronic and steric properties. This makes it more suitable for applications requiring high thermal stability and rigidity compared to its analogs with aliphatic or phenylene linkages .
特性
CAS番号 |
49548-35-8 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
2-[[1-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H16O4/c1-2-4-14-11(3-1)5-6-15(19-9-12-7-17-12)16(14)20-10-13-8-18-13/h1-6,12-13H,7-10H2 |
InChIキー |
OGRULRAOMCDCBO-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=C(C3=CC=CC=C3C=C2)OCC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


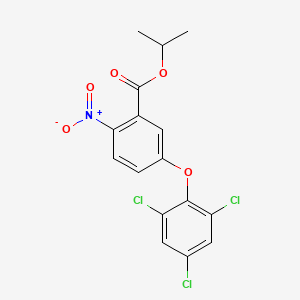
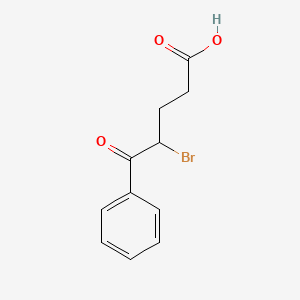
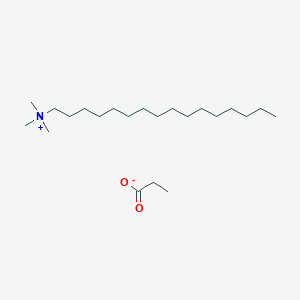
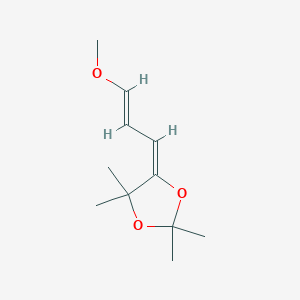
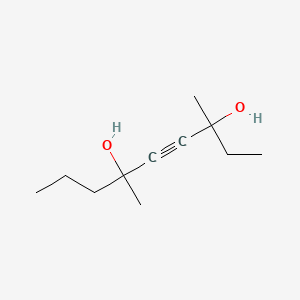
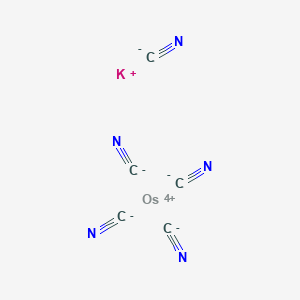
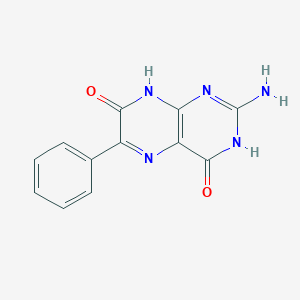
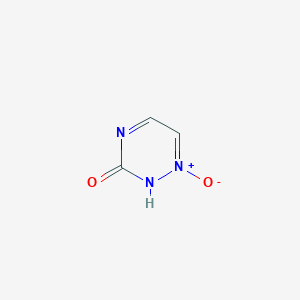
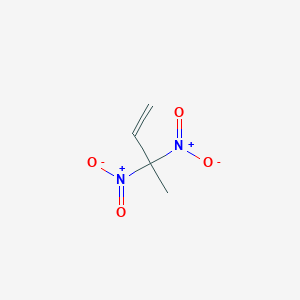
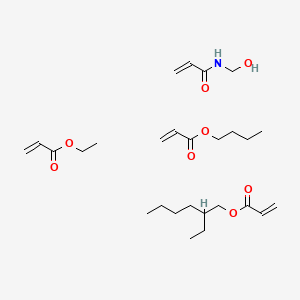
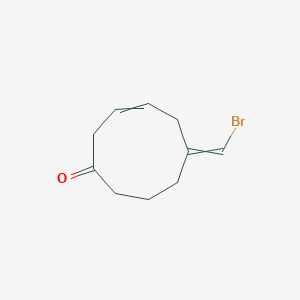
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

